molecular formula C12H16N2O2 B13873704 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid

3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid

Cat. No.: B13873704
M. Wt: 220.27 g/mol
InChI Key: RMTUPKFUFDCTDA-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxylic acid group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pyridine-2-carboxaldehyde under specific conditions to form the desired product. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity .

Chemical Reactions Analysis

3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced with other substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. .

Scientific Research Applications

3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine ring and the pyridin-2-ylmethyl group, making it a versatile compound in various scientific fields.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-11(16)12(5-3-6-13-9-12)8-10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,8-9H2,(H,15,16)

InChI Key

RMTUPKFUFDCTDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

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